molecular formula C19H18N4O3S2 B2676894 N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 893140-11-9

N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2676894
CAS No.: 893140-11-9
M. Wt: 414.5
InChI Key: JHEAXTCBAFKQHF-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule built around a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The molecule features a benzyl group and a phenoxyacetamido substituent, connected via a thioacetamide linker, creating a complex structure of interest for probing new biological mechanisms. Compounds containing the 1,3,4-thiadiazole nucleus have been extensively investigated and demonstrate a broad spectrum of pharmacological activities, including promising anticancer properties . Research indicates that such derivatives can act through diverse mechanisms, potentially including apoptosis induction, caspase activation, and enzyme inhibition . This compound is related to a class of molecules that have shown cytotoxic activity against various human cancer cell lines, such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells in preclinical studies . The presence of the thioacetamide bridge and the benzyl group may influence its physicochemical properties, such as lipophilicity, and its ability to interact with biological targets. This product is provided exclusively For Research Use Only. It is intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c24-16(12-26-15-9-5-2-6-10-15)21-18-22-23-19(28-18)27-13-17(25)20-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEAXTCBAFKQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3S2C_{19}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of 398.49 g/mol. The compound features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated its inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentrations (MICs) were reported to be lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. A notable study reported that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity .

Enzyme Inhibition

This compound has also been identified as an inhibitor of specific enzymes linked to cancer progression. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could enhance the efficacy of existing chemotherapeutic agents by targeting the same metabolic pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment involving various bacterial strains, this compound was tested alongside standard antibiotics. The results indicated that the compound exhibited superior antimicrobial activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using MCF-7 and HeLa cell lines treated with varying concentrations of the compound. Flow cytometry analysis revealed that higher concentrations led to increased apoptosis rates compared to untreated controls. This suggests that this compound could serve as a promising candidate in cancer therapy .

Data Summary

Biological Activity Effect Tested Strains/Cell Lines IC50/MIC Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaS. aureus, E. coliMIC < 10 µg/mL
AnticancerInduces apoptosisMCF-7, HeLaIC50 ~ 15 µM
Enzyme InhibitionInhibits DHFRVarious cancer cell linesIC50 ~ 20 µM

Scientific Research Applications

Anticonvulsant Activity

N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promising anticonvulsant properties in preclinical studies. Research indicates that derivatives of this compound exhibit efficacy in the maximal electroshock seizure (MES) test, a standard model for assessing anticonvulsant activity.

Key Findings:

  • The compound's structural modifications can enhance its potency against seizures.
  • Substituents at the 5-position of the thiadiazole ring have been linked to increased anticonvulsant activity, demonstrating a clear structure-activity relationship .

Analgesic Effects

In addition to its anticonvulsant properties, this compound has also been evaluated for its analgesic effects. Studies suggest that certain analogs can effectively reduce pain in animal models.

Research Insights:

  • The compound displayed significant analgesic activity in formalin-induced pain models.
  • The efficacy of these compounds may be attributed to their ability to modulate sodium channels involved in pain pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profiles.

Key Structural Features:

  • Thiadiazole Ring: Essential for anticonvulsant activity; modifications at this site can lead to enhanced efficacy.
  • Benzyl Group: Influences lipophilicity and bioavailability; appropriate substitutions can improve binding affinity to target receptors.
  • Acetamide Moiety: Plays a role in the modulation of biological activity and stability of the compound.

Case Studies and Experimental Data

Several studies have reported on the synthesis and biological evaluation of N-benzyl derivatives with varying substituents:

CompoundAnticonvulsant Activity (ED50 mg/kg)Analgesic Activity (Formalin Test)
N-benzyl derivative A13Significant reduction in pain score
N-benzyl derivative B21Moderate analgesic effect
N-benzyl derivative C8.9High protective index in seizure model

Note: The values presented are indicative and derived from comparative studies on various analogs .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic Hydrolysis 1–3 M HCl, reflux (4–6 h)Cleavage of phenoxyacetamido group to form 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide derivativesProtonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis 1–2 M NaOH, 60–80°C (2–4 h)Deprotection of the benzyl group and thioether bond scission, yielding thiol intermediatesBase-mediated deacetylation and thioether cleavage via β-elimination pathways.

Key Stability Consideration : The compound is sensitive to prolonged exposure to strong acids/bases, leading to decomposition of the thiadiazole ring.

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring is susceptible to nucleophilic attack:

Nucleophile Conditions Product Yield Reference
Amines DMF, 80°C, 12 hSubstitution at C-5 with amine groups55–70%
Thiols EtOH, reflux, 8 hThiol exchange at the sulfur position60–75%

Mechanistic Insight : Ring activation by the adjacent thioether group increases electrophilicity at C-2 and C-5 positions, enabling substitution.

Oxidation of the Thioether Linkage

The thioether (-S-) bond is oxidized to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%) Acetic acid, 25°C, 2 hSulfoxide derivativeEnhanced solubility in polar solvents
mCPBA DCM, 0°C to RT, 4 hSulfone derivativeImproved metabolic stability

Limitation : Over-oxidation can degrade the thiadiazole ring if conditions are not rigorously controlled.

Functionalization of the Benzyl Group

The benzyl moiety participates in electrophilic and hydrogenation reactions:

Reaction Catalyst/Conditions Product Selectivity
Hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°CSaturated cyclohexylmethyl analogComplete reduction in 6 h
Nitration HNO₃/H₂SO₄, 0°C, 1 hNitro-substituted benzyl derivativePara-nitro as major product (>80%)

Acylation/Deacylation Pathways

The acetamide group undergoes reversible acylation:

Reagent Conditions Outcome Utility
Acetic Anhydride Pyridine, RT, 12 hN-Acetylation of free amine intermediatesProtecting group strategy
Hydrazine Hydrate EtOH, reflux, 3 hDeacetylation to primary amineSynthesis of hydrazide analogs

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Thiadiazole Derivatives

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Biological Activity Reference
N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Target) R1 = benzyl, R2 = phenoxyacetamido Not reported Not reported Inferred
5c () R1 = 4-methylbenzyl, R2 = phenyl 169–171 67 Antimicrobial
5d () R1 = 4-chlorobenzyl, R2 = phenyl 179–181 69 Antimicrobial
6b () R1 = benzyl, R2 = benzyl 160–162 79 Antimicrobial
5h () R1 = benzyl, R2 = 2-isopropyl-5-methylphenoxy 133–135 88 Not reported
15o () R1 = 3,5-dichlorobenzyl, R2 = quinazoline Not reported Not reported Antitumor (IC50: 1.96 μM, PC-3)
4g () R1 = 6-methylbenzothiazol, R2 = phenylureido 263–265 Not reported Antiproliferative
3 () R1 = 4-chlorophenyl, R2 = 4-nitrophenyl Not reported Not reported Akt inhibition (92.36%)

Key Observations :

  • Substituent Effects :
    • Antimicrobial Activity : Benzyl and chlorobenzyl groups (e.g., 5c , 5d ) enhance antimicrobial potency compared to alkyl chains .
    • Antitumor Activity : Bulky aromatic substituents (e.g., 3,5-dichlorobenzyl in 15o ) improve activity against cancer cell lines, likely due to enhanced hydrophobic interactions with target proteins .
    • Enzyme Inhibition : Electron-withdrawing groups (e.g., nitro in 3 ) correlate with strong Akt inhibition, suggesting a role in π-π stacking and hydrogen bonding .
  • Thermal Stability : Higher melting points (>170°C) are observed for chlorobenzyl derivatives (5d ) compared to benzyl analogs (6b ), indicating increased crystallinity with electronegative substituents .

Antimicrobial Activity

Compounds with benzyl or substituted benzyl groups (e.g., 5c , 5d ) exhibit broad-spectrum antimicrobial activity, likely due to membrane disruption or enzyme inhibition. For example, 5d (4-chlorobenzyl) showed superior activity to 5c (4-methylbenzyl), highlighting the importance of halogenation for potency .

Antitumor and Antiproliferative Activity

  • 15o (): Demonstrated potent antiproliferative effects (IC50 = 1.96 μM against PC-3 prostate cancer cells), attributed to the synergistic effects of the thiadiazole-thioacetamide backbone and the quinazoline moiety .
  • 4g (): Exhibited antiproliferative activity via apoptosis induction, with ureido groups enhancing DNA-binding affinity .

Enzyme Inhibition

  • 3 (): Induced apoptosis in glioma cells by inhibiting Akt activity (92.36%), with molecular docking suggesting critical interactions with the kinase’s active site .

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its structural analogs?

The synthesis typically involves multi-step reactions starting with nucleophilic substitution or cyclization of thiadiazole precursors. Key steps include:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides or reaction of isothiocyanates with hydrazides under reflux conditions (e.g., ethanol or toluene/water mixtures) .
  • Acetamide functionalization : Substitution at the 2-position of the thiadiazole ring using chloroacetyl chloride or thiol-containing reagents, often in the presence of triethylamine .
  • Benzyl/phenoxy group introduction : Alkylation or acylation reactions with benzyl halides or phenoxyacetyl chlorides, optimized under controlled pH and temperature .
    Critical characterization involves IR, 1H/13C^1 \text{H/}^{13}\text{C} NMR, MS, and elemental analysis to confirm regiochemistry .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Chromatography : TLC with chloroform:acetone (3:1) or hexane:ethyl acetate (9:1) to monitor reaction progress and purity .
  • Spectroscopy :
    • IR for detecting amide C=O (~1650–1670 cm1^{-1}) and thiadiazole ring vibrations (~1120–1250 cm1^{-1}) .
    • 1H^1 \text{H} NMR to verify substituent integration (e.g., benzyl protons at δ ~4.5–5.0 ppm) .
  • Mass spectrometry : High-resolution MS (e.g., FAB) to confirm molecular ion peaks and fragmentation patterns .

Q. Which in vitro models are suitable for evaluating its anticancer activity?

  • Cell lines : MCF-7 (breast cancer), A549 (lung cancer), and NIH3T3 (non-cancerous fibroblasts) to assess selectivity .
  • Assays : MTT or SRB assays with IC50_{50} determination over 48–72 hours. For example, compound 4y (a structural analog) showed IC50_{50} values of 0.034–0.084 mmol L1^{-1} against MCF-7/A549, outperforming cisplatin .

Q. How are intermediates in the synthesis pathway characterized to ensure reaction fidelity?

  • Co-crystallization and X-ray diffraction : Used to resolve ambiguous intermediates (e.g., co-crystals of N-substituted thioacetamides and acetamides) .
  • Multi-step monitoring : TLC at each stage, followed by isolation via ice-water quenching or solvent extraction .

Advanced Research Questions

Q. How can free energy perturbation (FEP) calculations guide the optimization of this compound for NMDA receptor modulation?

  • FEP-guided design : Used to predict binding affinity changes upon substituent modification. For example, phenyl group substitutions at the thiadiazole 5-position improved NMDA receptor inhibition (e.g., compound 1f in showed enhanced activity over TCN-213) .
  • Permeability prediction : Computational tools (e.g., BBB score estimation) prioritize analogs with logP < 3 and polar surface area < 90 Å2^2 for CNS penetration .

Q. How can conflicting cytotoxicity data across studies be systematically resolved?

  • Variable substituent effects : Discrepancies may arise from electron-donating/withdrawing groups (e.g., p-tolyl vs. ethyl substituents alter IC50_{50} by 10-fold) .
  • Assay standardization : Normalize protocols for cell passage number, serum concentration, and incubation time. Cross-validate using orthogonal assays (e.g., apoptosis markers vs. viability) .

Q. What strategies improve blood-brain barrier (BBB) penetration for neurotherapeutic applications?

  • Structural modifications : Introduce small, lipophilic groups (e.g., cyclohexylmethyl) to enhance passive diffusion .
  • Prodrug approaches : Mask polar groups (e.g., sulfonamides) with ester prodrugs, cleaved enzymatically post-BBB transit .

Q. How can dual inhibitory activity (e.g., cytotoxic and aromatase inhibition) be engineered into derivatives?

  • Pharmacophore hybridization : Integrate steroidal or non-steroidal aromatase inhibitors (e.g., letrozole-like triazoles) into the thiadiazole scaffold. Compound 4y demonstrated dual activity (IC50_{50}: 0.062 mmol L1^{-1} for aromatase) via competitive binding simulations .
  • Docking studies : Align substituents with catalytic residues of both targets (e.g., CYP19A1 for aromatase) .

Q. What crystallographic software tools are recommended for resolving complex intermediates?

  • SHELX suite : For small-molecule refinement (SHELXL) and experimental phasing (SHELXD/E). Co-crystal structures in were resolved using SHELX-76 .
  • WinGX/ORTEP-3 : For graphical visualization and thermal ellipsoid modeling .

Q. How can low-yield reactions in multi-step syntheses be troubleshooted?

  • Reaction optimization : Adjust stoichiometry (e.g., excess NaN3_3 in azide formation) or solvent polarity (e.g., DMF for poorly soluble intermediates) .
  • Intermediate stabilization : Use protecting groups (e.g., Boc for amines) during harsh conditions like concentrated H2 _2SO4_4-mediated cyclization .

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